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Compound of Interest

Compound Name: Ecpla

Cat. No.: B15617891 Get Quote

Foreword: This document provides a comprehensive technical overview of the neurochemical

properties of N-Ethyl-N-Cyclopropyl Lysergamide (Ecpla), an analogue of lysergic acid

diethylamide (LSD). The information presented herein is intended for researchers, scientists,

and drug development professionals. This guide synthesizes available quantitative data, details

the experimental protocols used for its characterization, and visualizes its primary signaling

pathway and experimental workflows.

Executive Summary
Ecpla is a potent psychedelic compound belonging to the lysergamide family. Its

neurochemical profile is characterized by high affinity for multiple monoamine receptors, with a

particularly strong agonist activity at the serotonin 5-HT₂A receptor. This agonism is understood

to be the primary mechanism driving its hallucinogenic effects, which are corroborated by in

vivo studies demonstrating a robust head-twitch response (HTR) in mice. The following

sections provide an in-depth analysis of its receptor binding affinities, functional potency, and

the methodologies employed in these characterizations.

Quantitative Neuropharmacology
The interaction of Ecpla with various central nervous system receptors has been quantified

through competitive binding assays and functional analyses. The data reveals a broad but

potent receptor interaction profile.
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Ecpla's affinity for 27 monoamine receptors was determined using competitive binding assays.

The inhibition constants (Ki) are summarized in Table 1. A lower Ki value indicates a higher

binding affinity. The data shows that Ecpla has a high affinity for most serotonin receptors, α₂-

adrenoceptors, and D₂-like dopamine receptors.[1]

Table 1: Receptor Binding Affinity Profile of Ecpla
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Receptor Species Radioligand Kᵢ (nM)

Serotonin Receptors

5-HT₁ₐ Human [³H]8-OH-DPAT 3.2 ± 0.5

5-HT₁ₑ Human [³H]5-HT 42.3 ± 8.7

5-HT₂ₐ Human [³H]Ketanserin 1.9 ± 0.3

5-HT₂ₒ Human [³H]LSD 0.8 ± 0.1

5-HT₂c Human [³H]Mesulergine 1.1 ± 0.2

5-HT₅ₐ Human [³H]5-HT 11.3 ± 1.5

5-HT₆ Human [³H]LSD 4.5 ± 0.6

5-HT₇ Human [³H]LSD 5.9 ± 0.8

Dopamine Receptors

D₁ Human [³H]SCH23390 135 ± 18

D₂ Human [³H]Spiperone 12.5 ± 1.9

D₃ Human [³H]Spiperone 18.7 ± 2.5

D₄ Human [³H]Spiperone 9.8 ± 1.3

D₅ Human [³H]SCH23390 215 ± 30

Adrenergic Receptors

α₁ₐ Human [³H]Prazosin 48.6 ± 6.3

α₁ₑ Human [³H]Prazosin 55.2 ± 7.2

α₁d Human [³H]Prazosin 63.1 ± 8.2

α₂ₐ Human [³H]Rauwolscine 14.8 ± 2.1

α₂ₑ Human [³H]Rauwolscine 16.3 ± 2.3

α₂c Human [³H]Rauwolscine 19.8 ± 2.8

β₁ Human [³H]CGP-12177 >10,000

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


β₂ Human [³H]CGP-12177 >10,000

Other Receptors

H₁ Human [³H]Pyrilamine 35.7 ± 4.6

SERT Human [³H]Citalopram 289 ± 38

DAT Human [³H]WIN35428 >10,000

NET Human [³H]Nisoxetine 1,230 ± 160

σ₁ Human [³H]Haloperidol 152 ± 20

σ₂ Human [³H]DTG 345 ± 45

Data sourced from Halberstadt et al., 2019.[1]

Functional Potency and Efficacy
The functional activity of Ecpla was assessed through calcium mobilization assays in cells

expressing human 5-HT₂ receptor subtypes and in vivo through head-twitch response (HTR)

studies in mice.

Table 2: Functional Activity of Ecpla
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Assay Receptor/Model Parameter Value

Calcium Mobilization 5-HT₂ₐ EC₅₀ 14.6 nM

5-HT₂ₐ Eₘₐₓ
115% (relative to 5-

HT)

5-HT₂ₒ EC₅₀ 25.8 nM

5-HT₂ₒ Eₘₐₓ
108% (relative to 5-

HT)

5-HT₂c EC₅₀ 39.7 nM

5-HT₂c Eₘₐₓ 98% (relative to 5-HT)

Head-Twitch

Response
C57BL/6J Mice ED₅₀ (IP) 317.2 nmol/kg

Data for Calcium Mobilization from Halberstadt et al., 2019.[1] Data for Head-Twitch Response

from Halberstadt et al., 2019.[1]

Key Signaling Pathway
The primary mechanism of action for Ecpla's psychoactive effects is the activation of the

serotonin 5-HT₂A receptor, which is coupled to the Gq/11 signaling pathway. This leads to an

increase in intracellular calcium concentration.
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Ecpla-induced 5-HT₂A Gq signaling cascade.

Experimental Protocols & Workflows
The following sections detail the methodologies used to generate the quantitative data

presented above.

Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of Ecpla for a panel of

monoamine receptors. The screening was performed by the NIMH Psychoactive Drug

Screening Program (PDSP).

Protocol:

Membrane Preparation: Cloned human receptors were expressed in cell lines (e.g., HEK293

cells). Cell membranes containing the target receptors were prepared by homogenization

and centrifugation. Protein concentration was determined using a standard protein assay.

Assay Setup: Assays were performed in 96-well plates. For each receptor, a specific

radioligand (e.g., [³H]Ketanserin for 5-HT₂A) at a concentration near its dissociation constant

(Kd) was used.

Competition Binding: A fixed concentration of the radioligand was incubated with the

receptor-containing membranes in the presence of 11 different concentrations of the

competitor compound (Ecpla).

Incubation: The plates were incubated to allow the binding to reach equilibrium. Incubation

times and temperatures were specific to each receptor assay.

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration

through glass fiber filters using a cell harvester. The filters trap the membranes with bound

radioligand, while the unbound radioligand passes through.

Quantification: The radioactivity retained on the filters was measured by liquid scintillation

counting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15617891?utm_src=pdf-body
https://www.benchchem.com/product/b15617891?utm_src=pdf-body
https://www.benchchem.com/product/b15617891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The data were analyzed using non-linear regression to determine the IC₅₀

value (the concentration of Ecpla that inhibits 50% of the specific binding of the radioligand).

The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.
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Workflow for radioligand binding assays.
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Calcium Mobilization Assays
These functional assays were performed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ)

of Ecpla as an agonist at human 5-HT₂ receptors.

Protocol:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂ₐ,

5-HT₂ₒ, or 5-HT₂c receptor were cultured in 96-well plates.

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular

calcium.

Compound Addition: The plate was placed in a Fluorometric Imaging Plate Reader (FLIPR).

Baseline fluorescence was measured before the automated addition of varying

concentrations of Ecpla to the wells.

Fluorescence Measurement: The fluorescence intensity in each well was monitored in real-

time immediately after the addition of Ecpla. An increase in fluorescence indicates a rise in

intracellular calcium concentration.

Data Analysis: The peak fluorescence response at each concentration of Ecpla was

measured. The data were normalized to the response produced by a saturating

concentration of serotonin (5-HT). A concentration-response curve was generated, and the

EC₅₀ and Eₘₐₓ values were determined using non-linear regression.
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Workflow for calcium mobilization assays.

Head-Twitch Response (HTR) Studies
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This in vivo assay was used to assess the hallucinogen-like effects of Ecpla in a rodent model.

The HTR is a rapid, rotational head movement that is a characteristic behavioral response to 5-

HT₂A receptor agonists in mice.

Protocol:

Animal Model: Male C57BL/6J mice were used for the study.

Surgical Implantation: A small neodymium magnet was surgically attached to the skull of

each mouse. This allows for the electronic monitoring of head movements.

Acclimation: Following a recovery period, mice were acclimated to the testing environment,

which consists of a cylinder surrounded by a magnetometer coil.

Drug Administration: Mice were administered various doses of Ecpla or a vehicle control via

intraperitoneal (IP) injection.

Data Recording: Immediately after injection, the mouse was placed in the testing cylinder,

and head movements were recorded by the magnetometer for a set duration (e.g., 30

minutes). The rapid head twitches produce a characteristic sinusoidal waveform in the

magnetometer recordings.

Data Analysis: The recorded waveforms were analyzed to identify and count the number of

head twitches. A dose-response curve was generated by plotting the number of head

twitches against the dose of Ecpla. The median effective dose (ED₅₀) was calculated from

this curve.[1]
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Workflow for head-twitch response studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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